

An In-depth Technical Guide to 3-Formylphenyl 3-chlorobenzoate

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Compound of Interest

Compound Name: 3-Formylphenyl 3-chlorobenzoate

Cat. No.: B2655669

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Disclaimer: The compound **3-Formylphenyl 3-chlorobenzoate** is not a widely cataloged chemical. As such, a specific CAS (Chemical Abstracts Service) number has not been assigned to it. This guide provides information on its constituent precursors, a proposed synthesis protocol, and data on closely related compounds.

Section 1: Identification and Registration

A definitive CAS number for **3-Formylphenyl 3-chlorobenzoate** could not be located in publicly available databases. This suggests that it may be a novel compound or one that has not been registered for common commercial use.

For reference, the CAS numbers of its constituent precursors and a positional isomer are provided below:

Compound Name	Role	CAS Number
3-Chlorobenzoic acid	Precursor (Acid)	535-80-8
3-Hydroxybenzaldehyde	Precursor (Phenol)	100-83-4
3-Formylphenyl 2-chlorobenzoate	Positional Isomer	444286-64-0[1]
Phenyl 3-chlorobenzoate	Related Compound	41998-17-8[2]

Due to the lack of a specific CAS number, there is no registration information available for **3-Formylphenyl 3-chlorobenzoate** with regulatory bodies such as ECHA or the EPA.

Section 2: Physicochemical Data of Precursors

Quantitative data for the likely precursors of **3-Formylphenyl 3-chlorobenzoate** are summarized below. This information is critical for designing a synthesis protocol and for safety considerations.

Table 1: Physicochemical Properties of Precursors

Property	3-Chlorobenzoic acid	3-Hydroxybenzaldehyde
Molecular Formula	C ₇ H ₅ ClO ₂ [3]	C ₇ H ₆ O ₂ [4]
Molar Mass	156.57 g/mol [3]	122.12 g/mol
Appearance	White solid[3]	Colorless to light yellow crystalline solid[5]
Melting Point	154 °C[3]	106 °C[4]
Boiling Point	275 °C[3]	240 °C[4]
Solubility in Water	Poorly soluble[6][7]	Slightly soluble[5]
Density	1.517 g/cm ³ [3]	1.1179 g/cm ³ (at 130 °C)[4]

Section 3: Proposed Experimental Protocol for Synthesis

The following is a proposed method for the synthesis of **3-Formylphenyl 3-chlorobenzoate** via Steglich esterification, a common method for forming an ester from an acid and an alcohol using a carbodiimide coupling agent and a catalyst.

Objective: To synthesize **3-Formylphenyl 3-chlorobenzoate** from 3-chlorobenzoic acid and 3-hydroxybenzaldehyde.

Materials:

- 3-Chlorobenzoic acid (1.0 eq)
- 3-Hydroxybenzaldehyde (1.0 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- 4-Dimethylaminopyridine (DMAP) (0.1 eq)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine, saturated aqueous solution
- Magnesium sulfate (MgSO_4), anhydrous
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

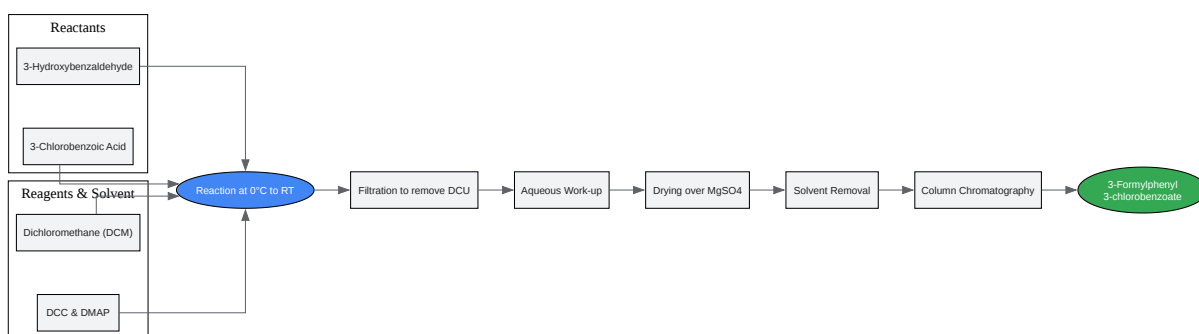
- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzoic acid and 3-hydroxybenzaldehyde in anhydrous dichloromethane.
- **Addition of Catalyst:** Add 4-dimethylaminopyridine (DMAP) to the solution with stirring.
- **Initiation of Reaction:** Cool the flask in an ice bath (0 °C). In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure **3-Formylphenyl 3-chlorobenzoate**.

Characterization: The final product should be characterized by techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Section 4: Visualizations

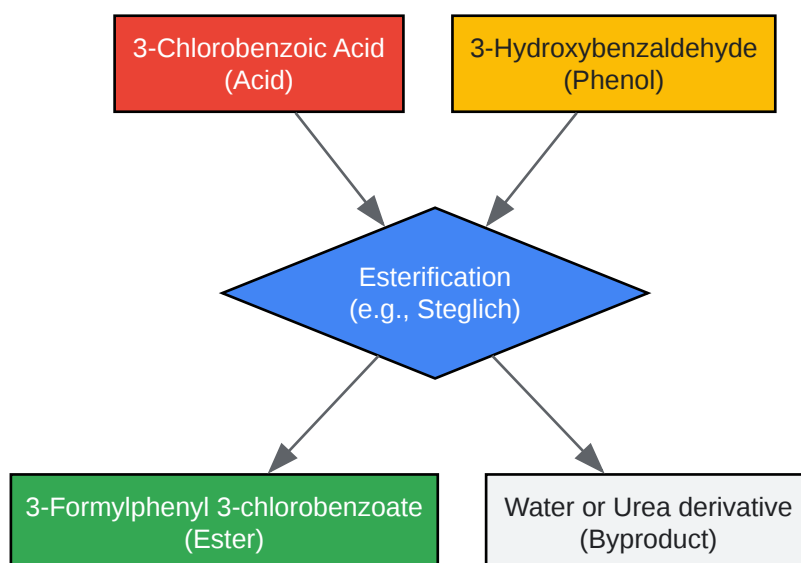
Diagram 1: Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **3-Formylphenyl 3-chlorobenzoate**.

Diagram 2: Logical Relationship of Synthesis



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